molecular formula C7H8N2O2 B8672109 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one

2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one

Cat. No.: B8672109
M. Wt: 152.15 g/mol
InChI Key: HCRFCUQMFZXVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one is a heterocyclic compound that features a fused pyrano and pyridazinone ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyran-2-one derivatives in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular interactions depend on the specific structure and functional groups present on the compound .

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
  • 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Comparison: Compared to these similar compounds, 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one is unique due to its fused pyrano and pyridazinone ring system, which imparts distinct chemical and biological properties. The presence of the pyridazinone ring can enhance its biological activity and specificity towards certain molecular targets .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2,3,4,6-tetrahydropyrano[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H8N2O2/c10-7-5-2-1-3-11-6(5)4-8-9-7/h4H,1-3H2,(H,9,10)

InChI Key

HCRFCUQMFZXVQS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NNC2=O)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred 0° C. mixture of ethyl 6-formyl-3,4-dihydro-2H-pyran-5-carboxylate (1.705 g, 9.26 mmol) in methanol (80 mL) was added very quickly 35% hydrazine hydrate (0.311 g, 9.72 mmol). After 20 minutes, the solvent was removed under reduced pressure, and the residue was treated with acetic acid (70 mL) and water (7 mL) and stirred at 110° C. for 20 minutes. The solvents were removed in vacuo. The crude residue was eluted by silica gel chromatography with a 0 to 25% gradient of methanol/dichloromethane to afford the title compound (1.384 g) as a light yellow solid in better than 90% purity. MS (ESI) [m/e, (M+H)+]=153.2. 1H NMR (400 MHz, chloroform-d) δ ppm 10.56 (br s, 1H), 7.53 (s, 1H), 4.17-4.35 (m, 2H), 2.57 (t, J=6.57 Hz, 2H), 1.99-2.08 (m, 2H).
Quantity
1.705 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.311 g
Type
reactant
Reaction Step Two

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